Cas no 203252-52-2 (2-(4-oxo-1,4-dihydrocinnolin-1-yl)acetic Acid)
2-(4-oxo-1,4-dihydrocinnolin-1-yl)acetic Acid Chemical and Physical Properties
Names and Identifiers
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- (4-oxocinnolin-1(4H)-yl)acetic acid
- CS-0270290
- 890-730-3
- EN300-14839
- 2-(4-Oxocinnolin-1(4H)-yl)acetic acid
- (4-OXO-1(4H)-CINNOLINYL)ACETIC ACID
- AKOS009034989
- Z106938874
- 1(4H)-Cinnolineacetic acid, 4-oxo-
- DIA25252
- 2-(4-oxo-1,4-dihydrocinnolin-1-yl)acetic acid
- HMS1751B16
- NCGC00339534-01
- AB01332632-02
- 203252-52-2
- 2-(4-Oxocinnolin-1(4H)-yl)aceticacid
- 2-(4-oxo-1,4-dihydrocinnolin-1-yl)acetic Acid
-
- Inchi: 1S/C10H8N2O3/c13-9-5-11-12(6-10(14)15)8-4-2-1-3-7(8)9/h1-5H,6H2,(H,14,15)
- InChI Key: LIHJDBHWCADCDH-UHFFFAOYSA-N
- SMILES: O=C1C=NN(CC(=O)O)C2C=CC=CC=21
Computed Properties
- Exact Mass: 204.05349212Da
- Monoisotopic Mass: 204.05349212Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 15
- Rotatable Bond Count: 2
- Complexity: 314
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1
- Topological Polar Surface Area: 70Ų
2-(4-oxo-1,4-dihydrocinnolin-1-yl)acetic Acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | O991808-10mg |
2-(4-oxo-1,4-dihydrocinnolin-1-yl)acetic Acid |
203252-52-2 | 10mg |
$ 50.00 | 2022-06-03 | ||
| TRC | O991808-50mg |
2-(4-oxo-1,4-dihydrocinnolin-1-yl)acetic Acid |
203252-52-2 | 50mg |
$ 160.00 | 2022-06-03 | ||
| TRC | O991808-100mg |
2-(4-oxo-1,4-dihydrocinnolin-1-yl)acetic Acid |
203252-52-2 | 100mg |
$ 250.00 | 2022-06-03 | ||
| Enamine | EN300-14839-0.05g |
2-(4-oxo-1,4-dihydrocinnolin-1-yl)acetic acid |
203252-52-2 | 95% | 0.05g |
$285.0 | 2023-05-01 | |
| Enamine | EN300-14839-0.1g |
2-(4-oxo-1,4-dihydrocinnolin-1-yl)acetic acid |
203252-52-2 | 95% | 0.1g |
$426.0 | 2023-05-01 | |
| Enamine | EN300-14839-0.25g |
2-(4-oxo-1,4-dihydrocinnolin-1-yl)acetic acid |
203252-52-2 | 95% | 0.25g |
$607.0 | 2023-05-01 | |
| Enamine | EN300-14839-0.5g |
2-(4-oxo-1,4-dihydrocinnolin-1-yl)acetic acid |
203252-52-2 | 95% | 0.5g |
$959.0 | 2023-05-01 | |
| Enamine | EN300-14839-1.0g |
2-(4-oxo-1,4-dihydrocinnolin-1-yl)acetic acid |
203252-52-2 | 95% | 1g |
$1229.0 | 2023-05-01 | |
| Enamine | EN300-14839-2.5g |
2-(4-oxo-1,4-dihydrocinnolin-1-yl)acetic acid |
203252-52-2 | 95% | 2.5g |
$2408.0 | 2023-05-01 | |
| Enamine | EN300-14839-5.0g |
2-(4-oxo-1,4-dihydrocinnolin-1-yl)acetic acid |
203252-52-2 | 95% | 5g |
$3562.0 | 2023-05-01 |
2-(4-oxo-1,4-dihydrocinnolin-1-yl)acetic Acid Suppliers
2-(4-oxo-1,4-dihydrocinnolin-1-yl)acetic Acid Related Literature
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Muniyandi Sankaralingam,So Hyun Jeon,Yong-Min Lee,Mi Sook Seo,Wonwoo Nam Dalton Trans., 2016,45, 376-383
-
Xiaofeng Lin RSC Adv., 2016,6, 9002-9006
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S. Amaresh,K. Karthikeyan,K. J. Kim,Y. S. Lee RSC Adv., 2014,4, 23107-23115
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Supaporn Sawadjoon,Joseph S. M. Samec Org. Biomol. Chem., 2011,9, 2548-2554
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Raktani Bikshapathi,Sai Prathima Parvathaneni,Vaidya Jayathirtha Rao Green Chem., 2017,19, 4446-4450
Additional information on 2-(4-oxo-1,4-dihydrocinnolin-1-yl)acetic Acid
Comprehensive Overview of 2-(4-oxo-1,4-dihydrocinnolin-1-yl)acetic Acid (CAS No. 203252-52-2): Properties, Applications, and Research Insights
2-(4-oxo-1,4-dihydrocinnolin-1-yl)acetic Acid (CAS No. 203252-52-2) is a specialized organic compound that has garnered significant attention in pharmaceutical and biochemical research due to its unique structural features and potential therapeutic applications. This cinnoline derivative, characterized by a dihydrocinnolin-1-yl core and an acetic acid side chain, exhibits intriguing chemical properties that make it a valuable intermediate in drug discovery and development.
The compound's molecular structure combines a cinnoline scaffold with a carboxylic acid functional group, offering versatile reactivity for further chemical modifications. Researchers have explored its potential as a building block for designing novel small molecule inhibitors, particularly in targeting enzymatic pathways involved in inflammation and metabolic disorders. Recent studies suggest that derivatives of 2-(4-oxo-1,4-dihydrocinnolin-1-yl)acetic Acid may interact with specific protein targets, making them promising candidates for precision medicine applications.
In the context of current scientific trends, this compound aligns with growing interest in heterocyclic compounds for drug development. The pharmaceutical industry's focus on kinase inhibitors and signal transduction modulators has created renewed interest in cinnoline derivatives like 203252-52-2. Its structural similarity to known bioactive molecules has prompted investigations into its potential as a lead compound for treating various conditions, though extensive clinical validation remains necessary.
From a synthetic chemistry perspective, 2-(4-oxo-1,4-dihydrocinnolin-1-yl)acetic Acid presents interesting challenges and opportunities. The compound's cinnoline ring system can participate in various cyclization reactions, while its acetic acid moiety allows for straightforward derivatization through esterification or amide formation. These features make it particularly valuable for combinatorial chemistry approaches and structure-activity relationship studies in medicinal chemistry programs.
Analytical characterization of CAS No. 203252-52-2 typically involves advanced techniques such as high-performance liquid chromatography (HPLC), nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry. These methods confirm the compound's purity and structural integrity, which are crucial for research applications. The growing availability of this material from specialty chemical suppliers has facilitated its adoption in academic and industrial laboratories worldwide.
Environmental and safety considerations for handling 2-(4-oxo-1,4-dihydrocinnolin-1-yl)acetic Acid follow standard laboratory protocols for organic compounds. While not classified as highly hazardous, proper personal protective equipment and chemical handling procedures should always be observed. The compound's stability under various conditions has been the subject of formulation studies, particularly for potential pharmaceutical applications requiring specific drug delivery systems.
Future research directions for this compound may explore its potential in bioconjugation chemistry or as a scaffold for developing fluorescent probes. The increasing demand for targeted therapies and theranostic agents in modern medicine suggests that well-characterized intermediates like 203252-52-2 will continue to play important roles in chemical biology and drug discovery pipelines.
For researchers interested in structure-based drug design, the crystallographic data and computational modeling of 2-(4-oxo-1,4-dihydrocinnolin-1-yl)acetic Acid provide valuable insights into its molecular interactions. The compound's pharmacophore features make it particularly interesting for virtual screening campaigns and fragment-based drug discovery approaches that are gaining popularity in pharmaceutical research.
As the scientific community continues to explore novel chemical entities for therapeutic applications, compounds like 2-(4-oxo-1,4-dihydrocinnolin-1-yl)acetic Acid (CAS No. 203252-52-2) serve as important tools for advancing our understanding of structure-activity relationships and developing new treatment modalities. Its versatility as a chemical building block ensures its continued relevance in both academic and industrial research settings.
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